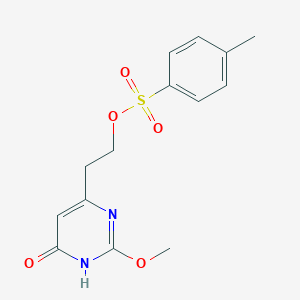

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate

Description

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a pyrimidine derivative featuring a methoxy group at position 2, a keto group at position 6, and a 4-methylbenzenesulfonate (tosyl) ethyl ester substituent at position 4 of the pyrimidine ring. The compound’s structure combines a heterocyclic core with a sulfonate ester moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H16N2O5S |

|---|---|

Molecular Weight |

324.35 g/mol |

IUPAC Name |

2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H16N2O5S/c1-10-3-5-12(6-4-10)22(18,19)21-8-7-11-9-13(17)16-14(15-11)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |

InChI Key |

PLSNECYWWBYAIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=O)NC(=N2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinone analogs involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst . This method offers high yields and short reaction times under solvent-free conditions .

Chemical Reactions Analysis

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Scientific Research Applications

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential cytotoxic activity against various cancer cell lines, including colon, prostate, leukemia, and lung cancer.

Biological Studies: The compound has been evaluated for its effects on cancer cell properties, such as colony formation and migratory properties.

Material Science: Due to its high association constants, it has been used in the fabrication of functional supramolecular assemblies and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, inhibiting their activity and leading to cytotoxic effects on cancer cells . Molecular docking studies have been performed to understand its binding mode and interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate

- Structure : Replaces the pyrimidine ring with an imidazole core and introduces a nitro group and styryl substituent.

- Synthesis : Synthesized via reaction of imidazole derivatives with p-toluenesulfonyl chloride and triethylamine in dichloromethane .

2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate

- Structure : Features an extended ethoxy chain between the sulfonate ester and the aromatic group.

- Application : Used in the synthesis of complex pharmaceuticals, achieving an 83% yield in a coupling reaction with cesium carbonate as a base .

- Key Difference : The longer chain may improve solubility in polar aprotic solvents compared to the shorter ethyl linker in the target compound.

Pyrimidine-Based Analogs

N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-6-oxo-1,6-dihydropyrimidin-4-yl}-4-methylbenzenesulfonamide

- Structure : Replaces the ethyl sulfonate ester with a sulfonamide group and introduces a hydrazinyl-benzylidene substituent.

- Property : Sulfonamide groups generally exhibit lower reactivity in substitution reactions compared to sulfonate esters, which could enhance hydrolytic stability .

N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide

- Structure : Substitutes the sulfonate ethyl ester with a formamide group.

- Crystallography : Forms hydrogen-bonded sheets with R(2)²(8) and R(6)⁴(28) ring motifs, suggesting strong intermolecular interactions absent in the sulfonate-containing target compound .

4-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile (BP 14270)

- Structure : Features a benzonitrile substituent instead of the sulfonate ethyl group.

- Implication : The electron-withdrawing nitrile group may reduce electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions compared to the electron-donating methoxy group in the target compound .

Discussion of Functional Group Impact

- Sulfonate Esters vs. Sulfonamides : Sulfonate esters (target compound, ) are more reactive toward nucleophiles (e.g., amines, alcohols) than sulfonamides (), making them preferable in prodrug design or as leaving groups.

- Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) stabilize the pyrimidine ring, while nitro groups (electron-withdrawing, ) increase electrophilicity, affecting regioselectivity in further reactions.

- Crystallographic Behavior : The absence of a sulfonate group in N-(2-Methoxy-6-oxo-pyrimidin-4-yl)formamide allows for dense hydrogen-bonded networks, whereas the bulky tosyl group in the target compound may hinder such interactions .

Biological Activity

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, including its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H15N3O4S

- Molecular Weight : 301.34 g/mol

Structural Features

The compound features a pyrimidine ring fused with a sulfonate group, which is known to enhance solubility and bioavailability. The methoxy and methyl groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

- Case Study : A study demonstrated that pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The mechanism was attributed to interference with bacterial DNA synthesis .

Anticancer Properties

Pyrimidine derivatives are also being explored for their anticancer potential.

- Mechanism of Action : The compound may inhibit specific enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to apoptosis in cancer cells.

- Case Study : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cell lines such as HeLa and MCF-7, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Recent studies have suggested that the compound possesses anti-inflammatory properties.

- Research Findings : In an animal model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating a potential mechanism for treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Growth inhibition |

| Antimicrobial | Escherichia coli | 100 | Growth inhibition |

| Anticancer | HeLa (cervical cancer) | 50 | Cell cycle arrest |

| Anticancer | MCF-7 (breast cancer) | 50 | Induction of apoptosis |

| Anti-inflammatory | Mouse model | - | Reduced cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.